![molecular formula C19H29N3O4S B5958497 2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B5958497.png)
2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol
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Overview
Description
2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol is a complex organic compound featuring an imidazole ring, a benzylsulfonyl group, and a hydroxyethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles, often catalyzed by nickel.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced through a sulfonylation reaction, where a benzylsulfonyl chloride reacts with the imidazole derivative under basic conditions.
Attachment of the Hydroxyethylamino Group: The hydroxyethylamino group can be attached via a nucleophilic substitution reaction, where the imidazole derivative reacts with 2-chloroethanol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and benzylthiol compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol involves its interaction with specific molecular targets and pathways:
Properties
IUPAC Name |
2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-(2-hydroxyethyl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O4S/c1-16(2)13-22-18(14-21(8-10-23)9-11-24)12-20-19(22)27(25,26)15-17-6-4-3-5-7-17/h3-7,12,16,23-24H,8-11,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQUCQJXVZYKHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CN=C1S(=O)(=O)CC2=CC=CC=C2)CN(CCO)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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